N-(1-(naphthalen-2-yl)ethyl)acetamide
CAS No.: 199442-03-0
Cat. No.: VC7280703
Molecular Formula: C14H15NO
Molecular Weight: 213.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 199442-03-0 |
|---|---|
| Molecular Formula | C14H15NO |
| Molecular Weight | 213.28 |
| IUPAC Name | N-(1-naphthalen-2-ylethyl)acetamide |
| Standard InChI | InChI=1S/C14H15NO/c1-10(15-11(2)16)13-8-7-12-5-3-4-6-14(12)9-13/h3-10H,1-2H3,(H,15,16) |
| Standard InChI Key | VWZBVZGXNRCIRW-UHFFFAOYSA-N |
| SMILES | CC(C1=CC2=CC=CC=C2C=C1)NC(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
N-(1-(Naphthalen-2-yl)ethyl)acetamide features a naphthalene ring substituted at the 2-position with an ethyl group bearing an acetamide functional group. The naphthalene moiety contributes aromatic stability and hydrophobicity, while the acetamide group introduces hydrogen-bonding capacity. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 213.28 g/mol | |
| IUPAC Name | N-(1-naphthalen-2-ylethyl)acetamide | |
| SMILES Notation | CC(C1=CC2=CC=CC=C2C=C1)NC(=O)C | |
| Solubility | Soluble in organic solvents | |
| LogP (Partition Coefficient) | Estimated ~3.0 (calculated) | – |
The compound’s structure is confirmed via spectroscopic methods, though experimental data (e.g., NMR, IR) remain unpublished. The naphthalene ring’s planar geometry and conjugated π-system likely influence its electronic properties, while the acetamide group’s polarity may enhance solubility in polar aprotic solvents.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
A plausible synthetic route involves the acylation of 1-(naphthalen-2-yl)ethylamine with acetyl chloride under anhydrous conditions. The reaction proceeds as follows:
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Reagents:
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1-(Naphthalen-2-yl)ethylamine
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Acetyl chloride
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Triethylamine (base catalyst)
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Anhydrous dichloromethane (solvent)
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Procedure:
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Dissolve 1-(naphthalen-2-yl)ethylamine in dichloromethane.
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Add triethylamine to scavenge HCl.
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Slowly introduce acetyl chloride at 0–5°C to minimize side reactions.
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Stir at room temperature for 4–6 hours.
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Quench with water, extract with organic solvent, and purify via recrystallization or column chromatography.
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Yield: ~60–75% (theoretical, based on analogous reactions).
Industrial Considerations
While no industrial production data exist, continuous-flow reactors could optimize scalability. Automated temperature control and in-line purification (e.g., centrifugal partition chromatography) might enhance efficiency.
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a scaffold for designing:
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Kinase Inhibitors: Naphthalene moieties are prevalent in ATP-competitive kinase inhibitors (e.g., imatinib derivatives).
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Anticancer Agents: Acetamide groups enhance solubility and bioavailability in tumor-targeting molecules.
Materials Science
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Fluorescent Probes: Naphthalene’s inherent fluorescence () could be exploited in imaging agents.
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Polymer Additives: As a hydrophobic monomer, it may improve thermoplastic stability.
Challenges and Future Directions
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Synthetic Optimization: Improving yields via microwave-assisted synthesis or greener solvents.
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Biological Screening: Prioritize assays for neurodegenerative diseases (e.g., Parkinson’s) given structural parallels to dopamine agonists.
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Thermodynamic Studies: Measure melting point, enthalpy of fusion, and solubility profiles.
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